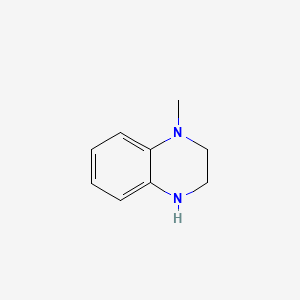

1-Methyl-1,2,3,4-tetrahydroquinoxaline

説明

Significance of Tetrahydroquinoxaline Scaffolds in Organic and Medicinal Chemistry Research

The tetrahydroquinoline and its isomeric tetrahydroisoquinoline scaffolds are pivotal classes of heterocyclic compounds in the development of new drugs and diagnostic agents. beilstein-journals.orgnih.gov Both naturally occurring and synthetic derivatives of these scaffolds exhibit a wide array of biological activities and have demonstrated notable cytotoxicity and potency in human cancer cell lines. nih.gov The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent core structure in numerous synthetic pharmaceuticals, including the antiarrhythmic drug nicainoprol, the schistosomicide oxamniquine, and the antiviral and antifungal antibiotic virantmycin. nih.gov Furthermore, derivatives of this scaffold are under investigation for their potential in treating HIV, Alzheimer's disease, and malaria. nih.gov

The therapeutic potential of tetrahydroquinoline-based compounds is extensive, with research highlighting their role in the development of anticancer drugs. nih.gov Their mechanisms of action are varied, encompassing the inhibition of cell proliferation, induction of apoptosis (programmed cell death), DNA fragmentation, inhibition of tubulin polymerization, induction of cell cycle arrest, and interruption of cell migration. nih.gov The versatility of the tetrahydroquinoxaline scaffold has also led to its exploration in the development of novel inhibitors of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that plays a key role in regulating the immune response to infection and is implicated in cancer and inflammatory diseases. nih.govacs.org

Overview of 1-Methyl-1,2,3,4-tetrahydroquinoxaline as a Core Structure for Scientific Inquiry

This compound, a specific derivative of the broader tetrahydroquinoxaline class, has been a subject of targeted scientific investigation. nih.govacs.org Its synthesis has been achieved through methods such as the reduction of 4-methyl-3,4-dihydro-1H-quinoxalin-2-one using lithium aluminum hydride. nih.govacs.org This particular compound has been evaluated for its biological activities, including its potential to inhibit lipid accumulation in hepatocytes. nih.govacs.orgresearchgate.net

Research has also explored the use of this compound as a building block in the synthesis of more complex molecules. For instance, it has been utilized in condensation reactions to create novel TGR5 agonists, which are of interest for their potential therapeutic applications. jst.go.jp The chemical properties and characteristics of this compound have been documented, providing a foundation for its use in further research and development.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 36438-97-8 | scent.vn |

| Molecular Formula | C9H12N2 | scent.vn |

| Molecular Weight | 148.2 g/mol | scent.vn |

| Appearance | Orange liquid | nih.govacs.org |

| XLogP3-AA | 1.8 | scent.vn |

| Vapor Pressure (est.) | 0.0064 hPa @ 20°C | scent.vn |

Table 2: Spectroscopic Data for this compound

| Type | Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H), 2.86 (s, 3H, Me) | nih.govacs.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1 | nih.govacs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLZJUPRTINRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957774 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36438-97-8 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36438-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036438978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1,2,3,4 Tetrahydroquinoxaline and Analogues

Reduction-Based Approaches for Tetrahydroquinoxaline Synthesis

A primary and straightforward method for synthesizing tetrahydroquinoxalines involves the reduction of the corresponding aromatic quinoxaline (B1680401) or partially saturated quinoxalinone precursors. The choice of reducing agent is critical and dictates the reaction conditions and outcomes.

Quinoxalin-2(1H)-ones serve as valuable intermediates for the synthesis of 1,2,3,4-tetrahydroquinoxalines. The reduction of the lactam (cyclic amide) functionality within the quinoxalinone ring to a cyclic amine can be effectively achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a particularly potent reagent for this transformation. wizeprep.comic.ac.ukmasterorganicchemistry.com

LiAlH₄ is a strong, nucleophilic reducing agent capable of reducing a wide array of carbonyl compounds, including amides, which are typically resistant to milder reagents like sodium borohydride. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the quinoxalinone. This process, followed by subsequent hydride transfers and workup, fully reduces the amide carbonyl group to a methylene (B1212753) group (CH₂), yielding the saturated tetrahydroquinoxaline ring system. ic.ac.uk

The general mechanism for the LiAlH₄ reduction of an amide is shown below:

Nucleophilic Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.

Intermediate Formation: This forms a tetrahedral intermediate.

Elimination & Further Reduction: The oxygen atom coordinates to the aluminum species, and subsequent steps lead to the formation of an iminium ion intermediate, which is then further reduced by another equivalent of hydride to the final amine.

Due to its high reactivity, reactions with LiAlH₄ are conducted in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere. wizeprep.comic.ac.uk

| Reagent | Precursor | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Quinoxalin-2(1H)-one | 1,2,3,4-Tetrahydroquinoxaline (B1293668) | Powerful reduction of the cyclic amide (lactam). Requires anhydrous conditions. |

Asymmetric Synthesis Strategies for Chiral Tetrahydroquinoxalines

The development of methods for the asymmetric synthesis of tetrahydroquinoxalines is of high importance, as many of their biologically active derivatives are chiral. These strategies aim to produce specific enantiomers of the target molecule.

A highly effective method for producing chiral tetrahydroquinoxalines is the asymmetric hydrogenation of quinoxaline precursors using a rhodium catalyst paired with a chiral thiourea-diphosphine ligand. This catalytic system demonstrates excellent yields and high enantioselectivities. The presence of a Brønsted acid, such as hydrochloric acid (HCl), has been shown to be crucial for achieving high reactivity and enantioselectivity. nih.gov

The proposed mechanism involves the protonation of the quinoxaline substrate by HCl. The resulting quinoxalinium salt then forms a complex with the Rh-thiourea catalyst. A key interaction is the formation of hydrogen bonds between the chloride ion, the thiourea (B124793) moiety of the ligand, and the protonated substrate. This "anion binding" is believed to properly orient the substrate within the chiral environment of the catalyst, facilitating a highly selective hydride transfer from the rhodium center to one specific face of the C=N bond. ic.ac.uknih.gov This outer-sphere mechanism leads to the formation of the chiral tetrahydroquinoxaline with high enantiomeric excess. nih.gov

| Catalyst System | Substrate | Product | Enantioselectivity (ee) |

| [Rh(cod)Cl]₂ / Chiral Thiourea-Diphosphine Ligand | Substituted Quinoxalines | Chiral Tetrahydroquinoxalines | Up to 99% ee |

Precursor-Based Derivatization Methods

Building the tetrahydroquinoxaline scaffold from acyclic precursors is a versatile approach that allows for the introduction of various substituents. These multi-step sequences often involve an initial cyclization to form a quinoxalinone ring, which is subsequently reduced.

A robust method for constructing the quinoxalinone core involves a copper-catalyzed intramolecular cyclization. This strategy can be adapted from the principles of the Ullmann condensation, a classic copper-catalyzed method for forming carbon-nitrogen bonds. organic-chemistry.orgmagtech.com.cn

The synthesis can be envisioned in two main stages:

Quinoxalinone Formation: The process starts with a 2-haloaniline. This is first coupled with an α-amino acid or its derivative. The intramolecular cyclization to form the quinoxalinone ring is promoted by a copper catalyst. This type of C-N bond formation, coupling an amine with an aryl halide, is a hallmark of Ullmann-type reactions. organic-chemistry.orgmdpi.com The use of α-amino acids as a building block provides a straightforward route to 3-substituted quinoxalinones. researchgate.net

Reduction: Once the quinoxalinone precursor is synthesized, it is reduced to the corresponding 1,2,3,4-tetrahydroquinoxaline. As described previously (Section 2.1.1), this reduction is typically accomplished with a strong reducing agent like LiAlH₄. masterorganicchemistry.com

This precursor-based approach offers significant flexibility in designing analogs, as the substituents on both the benzene (B151609) ring (from the 2-haloaniline) and at the 3-position (from the α-amino acid) can be varied.

General Synthetic Utility as Building Blocks for Quinoxaline Derivatives

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry and serves as a vital building block for the synthesis of more complex molecules. nih.gov Its structural features are present in numerous compounds with a wide range of biological activities. nih.govrsc.org

Synthetic chemists utilize the tetrahydroquinoxaline nucleus as a starting point for further functionalization. The nitrogen atoms and the aromatic ring can be modified to create libraries of derivatives for drug discovery programs. For instance, the secondary amines in the saturated ring can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions, allowing for systematic exploration of the structure-activity relationship (SAR) of new therapeutic agents. rsc.orgnih.gov The development of efficient synthetic routes to this core structure, such as those described above, is therefore essential for advancing research in these areas.

Chemical Reactivity and Transformation Studies of 1 Methyl 1,2,3,4 Tetrahydroquinoxaline

Oxidative Dehydrogenation Pathways to Quinoxaline (B1680401) Derivatives

The conversion of the 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold to the corresponding aromatic quinoxaline is a key transformation, often achieved through oxidative dehydrogenation. This process involves the removal of four hydrogen atoms from the heterocyclic ring, leading to the formation of a fully aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring. While specific studies on 1-Methyl-1,2,3,4-tetrahydroquinoxaline are not extensively detailed in the literature, the oxidative dehydrogenation of the closely related 1,2,3,4-tetrahydroquinoline (B108954) provides a strong model for understanding these pathways.

Various catalytic systems have been shown to be effective for the oxidative dehydrogenation of N-heterocycles. For instance, cobalt nanoparticles encapsulated in nitrogen-doped carbon nanotubes (Co@NCNTs) have been utilized to catalyze the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines with excellent conversion rates. researchgate.net The reaction mechanism is understood to proceed via a radical pathway, where the presence of both a catalyst and an oxidant, such as molecular oxygen, is crucial for the formation of the aromatic quinoline (B57606) product. researchgate.net Another approach involves the use of an air-promoted dehydrogenation process, which has been noted in the synthesis of certain tetrahydroisoquinoline derivatives. rsc.org

The general scheme for the oxidative dehydrogenation can be conceptualized as the this compound molecule losing two molecules of hydrogen (H₂) to yield 1-Methylquinoxaline. The reaction conditions, including the choice of catalyst and oxidant, play a significant role in the efficiency and selectivity of this transformation.

Table 1: Illustrative Catalytic Systems for Oxidative Dehydrogenation of Tetrahydroquinolines

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

| Co@NCNTs | O₂ (Air) | Methanol | Ambient | Excellent Conversion | researchgate.net |

| Ru₃O₂/rGO | O₂ | - | - | ~86% Yield | researchgate.net |

Note: This data is for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline and is presented as an illustrative model for the reactivity of this compound.

Electrophilic and Nucleophilic Reactions of the Tetrahydroquinoxaline Core

The this compound core possesses sites susceptible to both electrophilic and nucleophilic attack. The benzene ring is electron-rich and thus prone to electrophilic aromatic substitution, while the nitrogen atoms of the tetrahydro-pyrazine ring have lone pairs of electrons, rendering them nucleophilic.

Electrophilic Reactions

Electrophilic aromatic substitution on the benzene portion of the molecule is a key reaction. The regioselectivity of this substitution is directed by the activating effect of the fused amino-cyclic portion. A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives offers valuable insight into the expected outcomes for this compound. researchgate.net In acidic conditions, where nitration is typically performed, the nitrogen atom of the heterocyclic ring can be protonated. However, if the nitrogen is protected (as in the case of the N-methyl group in the target compound), the neutral system undergoes nitration. researchgate.net For N-substituted tetrahydroquinolines, electrophilic attack is generally directed to the 6- and 8-positions (para and ortho to the activating amino group, respectively). researchgate.netlibretexts.org By analogy, for this compound, electrophilic substitution is expected to favor the 6- and 7-positions.

Table 2: Regioselectivity in the Nitration of N-Acetyl-tetrahydroquinoline

| Position of Nitration | Product Distribution (%) | Reference |

| 6-Nitro | Major Product | researchgate.net |

| 8-Nitro | Minor Product | researchgate.net |

| 5-Nitro | Trace | researchgate.net |

| 7-Nitro | Not Observed | researchgate.net |

Note: This data illustrates the regioselectivity of an electrophilic substitution on a related N-protected tetrahydroquinoline system.

Nucleophilic Reactions

The nitrogen atoms in the this compound core are nucleophilic centers. The secondary amine at the 4-position is particularly reactive towards alkylating and acylating agents. Reactions such as N-alkylation are common for related heterocyclic systems like quinolines and indazoles. acs.orgbeilstein-journals.org For instance, the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has been demonstrated using various aldehydes in the presence of a catalyst. acs.org This suggests that the 4-position nitrogen of this compound can readily react with electrophiles like alkyl halides or carbonyl compounds to form quaternary ammonium (B1175870) salts or N-acylated derivatives, respectively.

The general principles of nucleophilic substitution reactions, categorized as SN1 and SN2 mechanisms, govern these transformations, with the reaction pathway being dependent on the nature of the substrate, nucleophile, leaving group, and solvent. youtube.com

Derivatives and Analogues of 1 Methyl 1,2,3,4 Tetrahydroquinoxaline

Design and Synthesis of Structurally Modified Tetrahydroquinoxaline Derivatives

The synthesis of structurally modified tetrahydroquinoxaline derivatives employs a range of organic reactions. The two nitrogen atoms and the aromatic ring are the primary sites for chemical modification. Domino reactions, which involve consecutive transformations in a single operation, have proven to be an efficient strategy for generating complex heterocyclic structures like tetrahydroquinolines, a closely related scaffold. nih.gov These strategies can be adapted for tetrahydroquinoxalines.

Key synthetic approaches include:

N-Functionalization: The secondary amine at the 4-position and the tertiary amine at the 1-position (in the case of the parent compound) are nucleophilic and can be readily functionalized. Reactions such as acylation, alkylation, and sulfonylation introduce a wide variety of substituents. For instance, the synthesis of sulfonamide derivatives is achieved by reacting the tetrahydroquinoxaline core with sulfonyl chlorides.

Aromatic Ring Substitution: The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can introduce substituents at various positions, although the directing effects of the fused diamine ring must be considered. The amino groups are strongly activating and ortho-, para-directing, which influences the regioselectivity of these reactions. For example, direct bromination is a viable method for introducing bromine atoms onto the aromatic ring. researchgate.net

Cross-Coupling Reactions: Halogenated tetrahydroquinoxaline derivatives serve as versatile intermediates for further modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the formation of carbon-carbon bonds, linking aryl or alkyl groups to the tetrahydroquinoxaline core. researchgate.net This approach is also instrumental in synthesizing boronic acid derivatives.

Specific Classes of Synthesized Tetrahydroquinoxaline Derivatives

Sulfonamide derivatives of tetrahydroquinoxaline represent a significant class of compounds. The synthesis of these derivatives typically involves the reaction of the tetrahydroquinoxaline nitrogen with a suitable sulfonyl chloride.

A general synthetic route to N-sulfonylated tetrahydroquinoxalines starts with commercially available 1,2,3,4-tetrahydroquinoxaline (B1293668). This starting material is reacted with a corresponding sulfonyl chloride in the presence of a base, such as triethylamine (TEA), and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM). This straightforward method provides the desired sulfonamide derivatives. clockss.org

Halogenated derivatives are crucial intermediates for further functionalization via cross-coupling reactions. Their synthesis can be achieved through electrophilic aromatic substitution.

Bromination: The direct bromination of the aromatic ring of tetrahydroquinoline, a structural analog, has been reported. researchgate.net This suggests that 1-methyl-1,2,3,4-tetrahydroquinoxaline can be brominated using molecular bromine (Br₂). The reaction may require a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate a more potent electrophile. wikipedia.orgacs.org The amino groups on the ring are activating, directing the substitution primarily to the para-position (position 6).

Fluorination: The synthesis of fluoro-substituted tetrahydroquinoxalines is more complex. Direct fluorination is often challenging, so multi-step strategies are typically employed. One approach involves a deoxyfluorination strategy starting from catecholamine precursors, which can be cyclized to form dihydroxy-tetrahydroquinolines. clockss.org Regioselective deoxyfluorination can then install a fluorine atom at either the 6- or 7-position. clockss.org The specific synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline would likely follow a similar multi-step pathway.

Boronic acid pinacol esters are highly valuable synthetic intermediates, particularly for Suzuki-Miyaura cross-coupling reactions. The synthesis of this compound-6-boronic Acid Pinacol Ester can be accomplished starting from its corresponding halogenated precursor, such as 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.

A common and effective method is the palladium-catalyzed cross-coupling reaction of the bromo-derivative with bis(pinacolato)diboron (B₂pin₂). This reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium acetate (KOAc) and a suitable solvent.

Alternatively, the synthesis can proceed via a Grignard reagent. The bromo-derivative can be converted to a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then treated with a boron-containing substrate like pinacolborane (HBpin) or trimethyl borate, followed by acidic workup and reaction with pinacol to yield the desired boronic acid pinacol ester. wikipedia.org

Biological Activity and Preclinical Investigations of 1 Methyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Enzyme Inhibition Studies

Dipeptidyl Peptidase-IV (DPP-4) Inhibition by Tetrahydroquinoxaline Sulfonamide Derivatives

Dipeptidyl peptidase-IV (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.govoatext.com The inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and improved glucose control, making it a key target for type 2 diabetes therapies. nih.govnih.gov

Recent research has focused on designing and synthesizing novel derivatives of tetrahydroquinoxaline bearing a sulfonamide group to act as DPP-4 inhibitors. nih.govresearchgate.netresearchgate.net In one study, a series of compounds with a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were developed. nih.govresearchgate.netresearchgate.net The biological evaluation of these compounds revealed that several were promising and selective DPP-4 inhibitors. nih.govresearchgate.net For instance, compounds designated as 10a and 10g showed significant DPP-4 suppression activity, which was attributed to their effective binding within the active site of the enzyme. nih.govresearchgate.net Other synthesized derivatives also exhibited significant DPP-4 inhibition, with IC50 values in the micromolar range, outperforming the standard drug linagliptin in some cases. researchgate.net The sulfonamide moiety is critical as it can form hydrogen bonds with amino acid residues in the enzyme's active pocket, helping to constrain the molecule in a conformation that fits well within the active site. nih.gov

| Compound | Description | IC50 Value (µM) |

|---|---|---|

| Compound 174 | 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivative | 35.4 |

| Compound 175 | 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivative | 28.7 |

Lipid Accumulation Inhibitory Activity in In Vitro Hepatocyte Models

The excessive accumulation of lipids, such as triacylglycerols, within hepatocytes is a key characteristic of metabolic dysfunction-associated fatty liver disease (MAFLD). mdpi.comnih.gov This condition can progress to more severe liver diseases, making the identification of agents that can reduce hepatic lipid accumulation a significant therapeutic goal. mdpi.com

In vitro models using hepatocytes are commonly employed to screen for compounds with the potential to inhibit lipid accumulation. nih.govnih.gov These models typically involve exposing liver cells to a surplus of fatty acids, like oleic and palmitic acid, to induce the formation of intracellular lipid droplets. nih.govnih.gov While direct studies on 1-Methyl-1,2,3,4-tetrahydroquinoxaline were not detailed in the provided search results, the broader class of bioactive compounds is being investigated for such properties. The general aim of these studies is to identify natural or synthetic molecules capable of reducing the buildup of neutral lipids and their oxidized forms in hepatocytes, which are promising candidates for managing MAFLD. mdpi.com

Role as Bioactive Motifs in Pharmaceutical Development (General Tetrahydroquinoxaline Fragment)

The tetrahydroquinoxaline core is recognized as an essential structural feature in many compounds with significant biological properties. nih.govbohrium.com Its versatile structure serves as a scaffold for developing inhibitors and modulators of various biological targets.

Cholesterol Ester Transfer Protein (CETP) Inhibition Related to Tetrahydroquinoxaline Fragment

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. mdpi.com Inhibiting CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and reducing low-density lipoprotein (LDL) cholesterol, thereby potentially lowering the risk of atherosclerotic cardiovascular disease. mdpi.com

A structurally novel series of tetrahydroquinoxaline derivatives were discovered as potent in vitro inhibitors of CETP. nih.gov One compound from this series demonstrated efficacy in a relevant animal model. nih.gov However, the development of this specific series was hampered by an undesirable metabolic profile and chemical instability, as the tetrahydroquinoxaline core was prone to oxidation. nih.gov Despite these challenges, the tetrahydroquinoxaline inhibitor served as a crucial template for the structure-guided design of a new class of CETP inhibitors based on an indoline scaffold, which showed improved stability and a favorable pharmacodynamic profile. nih.gov

Kinin B1 Receptor Activity Associated with Quinoxaline (B1680401) Fragments

The bradykinin B1 receptor is involved in pathophysiological processes such as pain and inflammation. nih.govnih.gov Consequently, antagonists of the B1 receptor are being investigated as potential novel therapeutic agents for treating these conditions. nih.gov

The dihydroquinoxalinone scaffold, a close structural relative of tetrahydroquinoxaline, has been incorporated into potent bradykinin B1 receptor antagonists. nih.govacs.org By replacing the core β-amino acid in a previous series of antagonists with a dihydroquinoxalinone acetic acid moiety, researchers were able to increase both the in vitro potency and the metabolic stability of the compounds. acs.org The most potent compounds from this new series exhibited IC50 values below 0.2 nM in a human B1 receptor functional assay. acs.org

HIV-1 Reverse Transcriptase Inhibition Linked to Quinoxaline Motifs

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a key target for antiretroviral drugs. nih.gov Compounds featuring a quinoxaline scaffold have demonstrated high potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and are effective at inhibiting HIV-1 replication in cell cultures. nih.gov

One quinoxaline derivative, S-2720, was identified as a very potent inhibitor of both HIV-1 RT activity and viral replication. nih.gov It belongs to a class of RT inhibitors that are believed to bind to the enzyme in a different manner than other known NNRTIs. nih.gov S-2720 was also shown to be markedly more inhibitory against several mutant HIV-1 strains that are resistant to other specific RT inhibitors. nih.gov The versatility of the quinoxaline scaffold continues to make it a valuable starting point for the design and synthesis of new anti-HIV agents.

Mechanistic and Computational Studies Relevant to 1 Methyl 1,2,3,4 Tetrahydroquinoxaline

Mechanistic Investigations of Catalytic Transformations Involving Tetrahydroquinoxalines

The synthesis of chiral tetrahydroquinoxalines, including 1-methyl-1,2,3,4-tetrahydroquinoxaline, is often achieved through the asymmetric hydrogenation of the corresponding quinoxaline (B1680401) precursor. Understanding the precise mechanism of these transformations is key to optimizing catalyst performance and achieving high levels of stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in this regard.

Density Functional Theory (DFT) calculations have been employed to model the complex interactions between the substrate, catalyst, and other reagents during asymmetric hydrogenation. These studies provide a detailed picture of the reaction pathway, including the structures of transition states and intermediates, which ultimately govern the stereochemical outcome.

One notable investigation focused on the Rh-thiourea catalyzed asymmetric hydrogenation of 2-alkyl quinoxalines to produce chiral tetrahydroquinoxalines. nih.gov DFT calculations, combined with experimental evidence, suggested a plausible outer-sphere mechanism for this transformation. nih.gov A key finding was the crucial role of a strong Brønsted acid, such as HCl, which not only activates the quinoxaline substrate by protonating it but also facilitates anion binding between the substrate and the catalyst's thiourea (B124793) ligand. nih.gov The calculations identified the rate-determining step as the heterolytic cleavage of dihydrogen (H2) to regenerate the active rhodium dihydride species and HCl. nih.gov

Another approach involves iridium-catalyzed asymmetric hydrogenation, which has been shown to be highly efficient for producing a variety of chiral tetrahydroquinoxaline derivatives. rsc.org Comprehensive mechanistic studies, including DFT calculations, were conducted to understand the underlying mechanism and the origin of enantioselectivity. rsc.orgrsc.org These computational models help rationalize how different solvents can remarkably lead to the selective formation of opposite enantiomers of the final product. rsc.org By analyzing the transition state energies, researchers can predict which stereoisomer is favored under specific reaction conditions.

The table below summarizes key findings from DFT studies on the asymmetric hydrogenation of quinoxalines.

| Catalytic System | Key Mechanistic Insight from DFT | Role of Additives | Reference |

| Rhodium-Thiourea | Plausible outer-sphere mechanism. | HCl activates the substrate and facilitates anion binding. | nih.gov |

| Rhodium-Thiourea | Rate-determining step is the heterolytic cleavage of H₂. | Chloride ion is proposed to form hydrogen bonds with the ligand and substrate. | nih.gov |

| Iridium-based | Elucidation of the origin of enantioselectivity. | System is effective without additional additives. | rsc.org |

| Iridium-based | Provides a rationale for solvent-controlled stereodivergence. | N/A | rsc.orgrsc.org |

These computational investigations are crucial for the rational design of more efficient and selective catalysts for synthesizing specific target molecules like this compound.

Molecular Modeling Approaches for Bioactive Tetrahydroquinoxaline Derivatives

The tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, appearing in numerous molecules with a wide range of biological activities. tandfonline.com Molecular modeling techniques are essential for understanding how these derivatives interact with biological targets and for designing new compounds with improved potency and selectivity.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. This "pharmacophore hypothesis" serves as a template for designing new, potentially active molecules.

The quinoxaline scaffold has been successfully used in pharmacophore-based drug design. For instance, a study on quinoxaline-based compounds as inhibitors for Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications, developed a five-point pharmacophore hypothesis designated AADRR. nih.govtandfonline.com This model specifies the ideal spatial arrangement of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) required for effective inhibition. nih.govtandfonline.com Such models are invaluable for guiding the synthesis of novel quinoxaline derivatives with enhanced inhibitory activity against ALR2. nih.gov Similarly, the key pharmacophoric features of quinoxaline-based inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) have also been documented, aiding in the development of new anticancer agents. researchgate.net

Virtual screening is a computational technique that involves screening large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. tandfonline.com This method significantly accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing.

The quinoxaline scaffold has been the subject of numerous successful virtual screening campaigns.

Anti-HIV Agents : In the search for new treatments for human immunodeficiency virus (HIV), computational molecular docking and virtual screening were used to evaluate a new quinoxaline derivative for its binding affinity against the HIV reverse transcriptase (RT) enzyme. tandfonline.comresearchgate.net The results indicated that the quinoxaline derivative had a high binding affinity and stable conformation within the enzyme's active site, suggesting it is a promising candidate for further biological optimization as an anti-HIV agent. tandfonline.comresearchgate.net

JNK 1 Inhibitors : A virtual screening approach was used to identify quinoxaline derivatives as potent inhibitors of c-Jun N-terminal kinases 1 (JNK 1), which are involved in various disease pathways. tandfonline.com

Anticancer Agents : Docking-based virtual screening of a library of quinoxalinone-containing compounds was performed to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. mdpi.com This screening successfully identified four compounds with high predicted binding energy, which could serve as starting points for the development of next-generation EGFR inhibitors. mdpi.com

The table below highlights examples of biological targets for which active quinoxaline derivatives have been identified using virtual screening.

| Biological Target | Therapeutic Area | Key Finding | Reference |

| HIV Reverse Transcriptase | Antiviral (HIV) | Identified a derivative with high binding affinity and stability. | tandfonline.comresearchgate.net |

| c-Jun N-terminal Kinase 1 (JNK 1) | Various (e.g., inflammation, cancer) | Identified potent inhibitors based on the quinoxaline scaffold. | tandfonline.com |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Identified four promising quinoxalinone-containing hit compounds. | mdpi.com |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | Quinoxaline derivatives showed good binding energy in the active site. | ekb.eg |

These molecular modeling approaches underscore the versatility of the quinoxaline framework and provide a rational basis for the continued exploration of its derivatives, including this compound, in drug discovery.

Applications Beyond Medicinal Chemistry for Tetrahydroquinoxaline Compounds

Role as Synthetic Building Blocks for Complex Organic Molecules

Tetrahydroquinoxalines are valuable intermediates in the synthesis of more complex organic molecules. Their structural framework allows for various chemical modifications, making them versatile starting materials. The synthesis of N-substituted tetrahydroquinoxalines, for instance, is a key step in creating a diverse array of compounds. nih.gov

One of the significant advantages of using tetrahydroquinoxalines is the ability to generate molecules with specific stereochemistry. For example, iridium-catalyzed asymmetric hydrogenation can produce chiral tetrahydroquinoxaline derivatives, which are crucial for synthesizing enantiomerically pure complex molecules. rsc.org This method allows for the selective formation of both (R) and (S) enantiomers by adjusting the reaction solvent. rsc.org

Furthermore, the synthesis of tetrahydroquinoxalines can be achieved through domino reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. nih.gov These methods contribute to the atom economy and sustainability of organic synthesis. nih.gov The resulting substituted tetrahydroquinolines are common in medicinal chemistry and serve as precursors for various bioactive compounds. wikipedia.org

| Synthetic Method | Key Feature | Resulting Compound |

| Asymmetric Hydrogenation | Iridium-catalyzed, solvent-controlled enantioselectivity | Chiral Tetrahydroquinoxaline Derivatives |

| Domino Reactions | Multi-step sequence in a single operation | Tetrahydroquinolines |

| Transfer Hydrogenation | Use of a hydrogen source and catalyst | Tetrahydroquinoxalines |

Catalytic Applications of Tetrahydroquinoxaline Structures

The utility of tetrahydroquinoxaline structures extends into the realm of catalysis, where they can function as both ligands and catalysts themselves.

Use as Ligands or Catalysts in Organic Transformations

Quinoxaline (B1680401) derivatives have been investigated for their ability to act as controlling ligands in catalytic reactions. znaturforsch.com For example, they have been employed in zinc-based catalysts for the copolymerization of CO2 and cyclohexene oxide. znaturforsch.com The specific structure of the quinoxaline ligand can significantly influence the catalytic activity and selectivity of the metal complex. znaturforsch.com

Moreover, transition metal complexes incorporating N-heterocyclic carbene (NHC) ligands derived from related structures have shown considerable promise in catalysis. Ruthenium-NHC complexes, for instance, are effective in the N-alkylation of amines via a hydrogen borrowing mechanism. researchgate.net

Application in Heterogeneous Catalysis for N-Heterocycle Oxidation (including tetrahydroquinoxalines)

Heterogeneous catalysts are significant in sustainable chemical synthesis due to their reusability and recyclability. researchgate.net In the context of N-heterocycles, heterogeneous catalysts play a crucial role in their oxidation. For instance, a cobalt oxide catalyst supported on nitrogen-doped carbon has proven effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org This method is also successful for the oxidation of other N-heterocycles, including quinoxalines. organic-chemistry.org

Iron-nitrogen-doped graphene/core-shell catalysts have also been developed for the efficient oxidative dehydrogenation of various N-heterocycles. acs.org These catalysts are prepared through a scalable two-step method involving pyrolysis and selective leaching. acs.org Mechanistic studies suggest that these reactions can proceed via superoxide radical anions. acs.org The development of such catalysts is a key goal in nanocatalysis for creating active and stable core-shell structures. acs.org

| Catalyst Type | Transformation | Substrate |

| Zinc complexes with quinoxaline ligands | Copolymerization | CO2 and cyclohexene oxide |

| Cobalt oxide on N-doped carbon | Aerobic dehydrogenation | 1,2,3,4-Tetrahydroquinolines, Indolines, Quinoxalines |

| Iron-nitrogen-doped graphene/core-shell | Oxidative dehydrogenation | Various N-heterocycles |

Agrochemical Development Incorporating Quinoxaline Motifs

The quinoxaline scaffold is not only prevalent in pharmaceuticals but also finds application in agriculture as a component of insecticides, herbicides, and fungicides. researchgate.netmdpi.com The structural features of quinoxalines make them promising candidates for the development of new pesticides. nih.govacs.org

Research has shown that novel quinoxaline derivatives exhibit a range of pesticidal activities. nih.govacs.org For example, certain synthesized quinoxaline compounds have demonstrated herbicidal, fungicidal, and insecticidal properties. researchgate.netnih.govacs.org Specifically, compounds like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile have been identified as potent herbicides that act as protoporphyrinogen oxidase inhibitors. nih.govacs.org This same compound also showed broad-spectrum fungicidal activity against plant pathogens. nih.govacs.org

Substituted quinoxaline derivatives have also been investigated as herbicides and herbicide safeners. researchgate.net The development of quinoline-based insecticides, such as Flometoquin, further highlights the importance of this class of N-heterocycles in agrochemical research. researchgate.net Additionally, tetrahydroquinolines (THQs) are being explored as nonsteroidal ecdysone agonists for the control of mosquito populations, demonstrating their potential as novel insecticides. nih.gov

| Compound Class | Agrochemical Application | Mode of Action/Target |

| Quinoxaline Derivatives | Herbicide, Fungicide, Insecticide | Protoporphyrinogen oxidase inhibition (herbicidal) |

| Substituted Quinoxalines | Herbicide, Herbicide Safener | Not specified |

| Tetrahydroquinolines (THQs) | Insecticide (Mosquito control) | Ecdysone receptor agonist |

Future Research Horizons for 1-Methyl-1,2,3,4-tetrahydroquinoxaline: A Roadmap for Chemical and Biological Exploration

The heterocyclic compound this compound represents a scaffold of significant interest in medicinal chemistry and materials science. As a derivative of the tetrahydroquinoxaline core, which is present in numerous biologically active molecules, this specific compound offers a unique starting point for future scientific investigation. The subsequent sections outline key areas of prospective research, focusing on the development of advanced synthetic methods, exploration of novel biological activities, elucidation of structure-activity relationships, integration of computational design, and expansion into new material applications.

Q & A

Q. How is this compound characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The NMR spectrum shows aromatic protons at δ 6.58–6.50 ppm (quinoxaline backbone) and methyl group protons at δ 1.18 ppm (J = 6.3 Hz) . NMR confirms the tetrahydroquinoxaline scaffold with signals at δ 133.6 (aromatic carbons) and 19.9 ppm (methyl carbon) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M] at m/z 163.1224 for CHN) .

Q. What are common derivatization strategies for this compound?

- Methodology : Functionalization often occurs at the methyl group or aromatic ring. Tosylation at the nitrogen atom produces intermediates for displacement reactions (e.g., (S)-2-methyl-1-tosyl derivatives) . Electrophilic substitution on the aromatic ring (e.g., halogenation or alkylation) is achieved using Lewis acids, though regioselectivity must be monitored via HPLC or GC-MS .

Advanced Research Questions

Q. How can absolute configuration be assigned to chiral this compound derivatives?

- Methodology : Use (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline as a configurational standard. Oxidation-reduction sequences (e.g., to mesylates) allow correlation of R/S designations via Cahn-Ingold-Prelog priorities . Chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy further validates enantiopurity .

Q. How do conflicting NMR data arise in substituted derivatives, and how should they be resolved?

- Case Study : For 2,3-dimethyl derivatives, NMR splitting patterns (e.g., δ 3.49 ppm, J = 8.1 Hz) may overlap with solvent peaks or impurities. Use deuterated solvents (e.g., CDCl) and 2D NMR (COSY, HSQC) to distinguish diastereotopic protons . Contradictions in aromatic proton shifts (e.g., δ 6.63 vs. 6.47 ppm) often reflect steric or electronic effects from substituents like tert-butyl groups .

Q. What experimental design considerations optimize enantioselective hydrogenation of quinoxalines?

- Methodology : Catalyst selection is critical. Ir/PQ-phos catalysts achieve up to 90% ee for 2-methylquinoxaline but require low temperatures (0–25°C) and high H pressure (50–100 bar) . Kinetic studies (e.g., Eyring plots) assess activation parameters, while DFT modeling predicts transition-state geometries for ligand optimization .

Q. How does chirality impact biological activity in tetrahydroquinoxaline derivatives?

- Methodology : Compare enantiomers in receptor-binding assays. For example, (S)-2-methyl derivatives show higher affinity for vasopressin V2 receptors than (R)-forms due to steric complementarity . Use molecular docking (e.g., AutoDock Vina) to map interactions and validate with site-directed mutagenesis of target proteins .

Data Interpretation & Troubleshooting

Q. How to address low yields in transfer hydrogenation reactions?

- Solutions :

- Ensure anhydrous conditions to prevent catalyst deactivation.

- Optimize stoichiometry of hydrogen donors (e.g., formic acid/triethylamine ratio).

- Screen additives (e.g., NHOAc) to stabilize intermediates .

Q. Why do certain substituents destabilize the tetrahydroquinoxaline scaffold?

- Analysis : Bulky groups (e.g., tert-butyl) induce ring strain, detectable via X-ray crystallography or - NOESY for conformational analysis . Electron-withdrawing groups (e.g., -CF) may promote ring oxidation; monitor via TLC or in-situ IR spectroscopy .

Structure-Activity Relationship (SAR) Guidance

Q. What strategies enhance the metabolic stability of bioactive tetrahydroquinoxalines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。